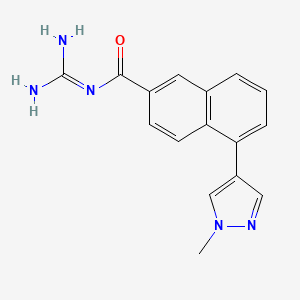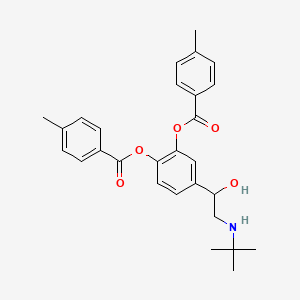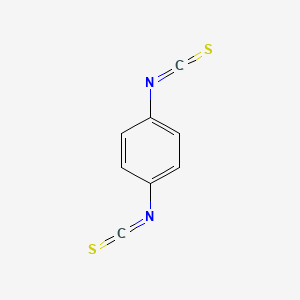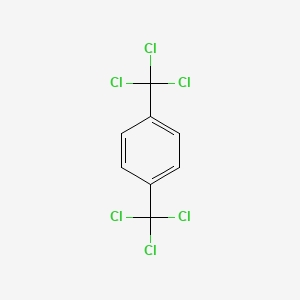
AR-C 66096 tetrasodium salt
Übersicht
Beschreibung
AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . It blocks ADP-induced inhibition of adenylyl cyclase in vitro and inhibits ADP-induced aggregation of washed human platelets .
Molecular Structure Analysis
The molecular formula of AR-C 66096 tetrasodium salt is C14H18F2N5Na4O12P3S . Its molecular weight is 703.26 g/mol . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, sodium, oxygen, phosphorus, and sulfur .Chemical Reactions Analysis
AR-C 66096 tetrasodium salt is known to block ADP-induced inhibition of adenylyl cyclase in vitro . It also inhibits ADP-induced aggregation of washed human platelets .Physical And Chemical Properties Analysis
AR-C 66096 tetrasodium salt has a molecular weight of 703.26 g/mol . It is soluble in water . The compound is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Inhibition of ADP-Induced Platelet Aggregation
AR-C 66096 tetrasodium salt has been shown to inhibit ADP-induced aggregation of washed human platelets . This makes it a valuable tool in the study of platelet aggregation, a key process in blood clot formation.
Blockage of ADP-Induced Inhibition of Adenylyl Cyclase
This compound can block ADP-induced inhibition of adenylyl cyclase in vitro . Adenylyl cyclase is an important enzyme involved in the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in many biological processes.
P2Y12 Receptor Antagonism
AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in platelet activation and blood clotting.
Antithrombotic Therapy Research
Given its ability to antagonize the P2Y12 receptor and inhibit platelet aggregation, AR-C 66096 tetrasodium salt has significant potential in antithrombotic therapy research .
Pharmacological Studies
Due to its potent and selective antagonistic properties, AR-C 66096 tetrasodium salt can be used in pharmacological studies to understand the role and function of P2Y12 receptors .
Development of Novel Therapeutics
The properties of AR-C 66096 tetrasodium salt make it a valuable tool in the development of novel therapeutics targeting P2Y12 receptors, particularly in the context of cardiovascular diseases .
Wirkmechanismus
Target of Action
AR-C 66096 tetrasodium salt is a potent and selective antagonist that primarily targets the P2Y12 receptor . The P2Y12 receptor plays a significant role in platelet aggregation , which is a crucial process in the formation of blood clots. Therefore, antagonists of this receptor, like AR-C 66096, have substantial therapeutic potential as antithrombotic agents .
Mode of Action
AR-C 66096 interacts with its target, the P2Y12 receptor, by blocking the ADP-induced inhibition of adenylyl cyclase in vitro . This interaction results in the inhibition of ADP-induced aggregation of washed human platelets . The compound’s action is concentration-dependent, with effects observed at concentrations ranging from 1-100 nM .
Biochemical Pathways
The primary biochemical pathway affected by AR-C 66096 is the platelet aggregation pathway . By antagonizing the P2Y12 receptor, AR-C 66096 prevents ADP from inducing platelet aggregation . This action disrupts the normal function of the pathway, potentially reducing the risk of thromboembolism .
Result of Action
The primary molecular effect of AR-C 66096’s action is the inhibition of platelet aggregation . By blocking the P2Y12 receptor, AR-C 66096 prevents ADP from inducing the aggregation of platelets . This action can disrupt the formation of blood clots, potentially reducing the risk of conditions such as thromboembolism .
Action Environment
The efficacy and stability of AR-C 66096 can be influenced by various environmental factors. For instance, the compound’s action as a weak but full P2X purinoceptor agonist in isolated rabbit ear artery preparations and as a weak, competitive antagonist at P2Y purinoceptors in the isolated guinea-pig aorta suggests that its effects can vary depending on the specific physiological environment . .
Eigenschaften
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETVOLFQZIGNAQ-HVYRMSERSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N5Na4O12P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AR-C 66096 tetrasodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)
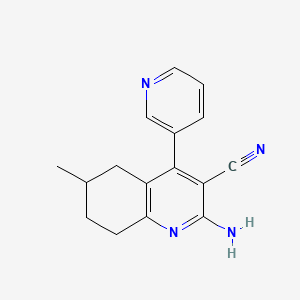
![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)
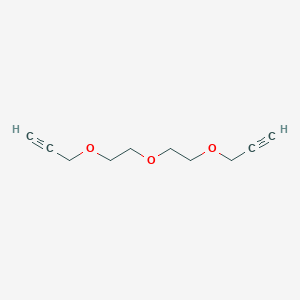
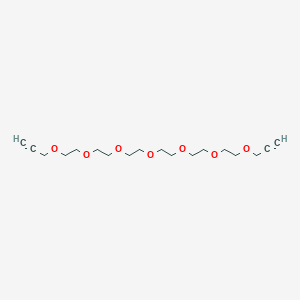

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)
